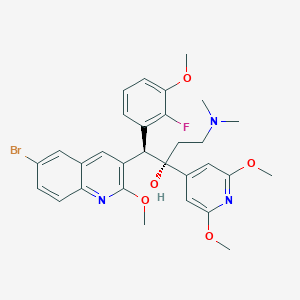

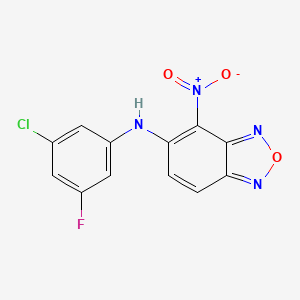

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine

Overview

Description

Scientific Research Applications

Analytical Methods for Amines and Amino Acids

- Analytical Techniques : A study discusses the use of related compounds, 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), for derivatizing amines and amino acids in high-performance liquid chromatography (HPLC) analyses (Aboul-Enein, Elbashir, & Suliman, 2011).

Fluorescent Probes and Derivatization Reagents

- Fluorescence Properties : Another research evaluated 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic derivatization reagent for catecholamines and related compounds, highlighting its potential in quantitative analysis of biological matrices (Zhu, Shaw, & Barrett, 2003).

- Microdialysis-Capillary Electrophoresis : The utility of NBD-F as a fluorogenic labeling reagent for amino acid neurotransmitters in online microdialysis-capillary electrophoresis assays was characterized in a study, emphasizing its efficiency in excitation using common lasers (Klinker & Bowser, 2007).

Applications in Bioimaging and Sensing

- Fluorescent Probes for Hydrogen Sulfide : Research on a fluorescent probe based on 7-nitro-1,2,3-benzoxadiazole (NBD) amine for detecting hydrogen sulfide in living cells demonstrates the adaptability of similar compounds in bioimaging applications (Wang, Lv, & Guo, 2017).

Other Applications

- Chemiluminescence Detection : The use of 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for chemiluminescence detection in high-performance liquid chromatography is highlighted in a study, emphasizing the sensitivity of this method for detecting amines and amino acids (Uzu, Imai, Nakashima, & Akiyama, 1991).

Mechanism of Action

Target of Action

TC-S 7009, also known as HIF-2 inhibitor 2, is a potent and selective inhibitor of Hypoxia-inducible factor 2-alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in response to low oxygen levels (hypoxia) in cells .

Mode of Action

TC-S 7009 binds to the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This disruption decreases DNA-binding activity and reduces the expression of HIF-2α target genes . The compound is more selective for HIF-2α than HIF-1α .

Biochemical Pathways

The primary pathway affected by TC-S 7009 is the HIF signaling pathway. Under normal oxygen conditions, HIF-2α is hydroxylated and marked for proteasomal degradation . In hypoxic or pseudohypoxic states, hif-2α avoids degradation, accumulates, and translocates to the nucleus where it binds with hif-1β . This active HIF transcription complex then regulates the expression of genes involved in angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . By inhibiting HIF-2α, TC-S 7009 disrupts these processes.

Pharmacokinetics

It is known that the compound is orally administered

Result of Action

The inhibition of HIF-2α by TC-S 7009 results in a decrease in the expression of HIF-2α target genes . This can lead to reduced angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . In vitro studies have shown that TC-S 7009 can inhibit cell proliferation in hypoxic conditions .

Action Environment

The efficacy of TC-S 7009 is influenced by the oxygen levels in the cellular environment. The compound is more effective under hypoxic conditions, where HIF-2α is typically active

properties

IUPAC Name |

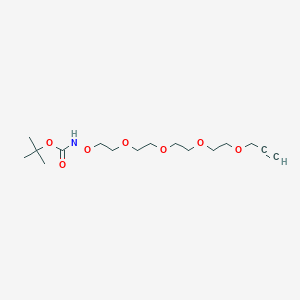

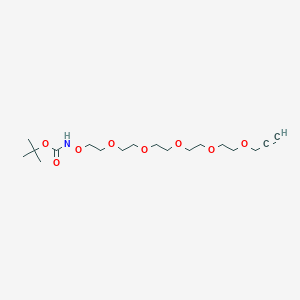

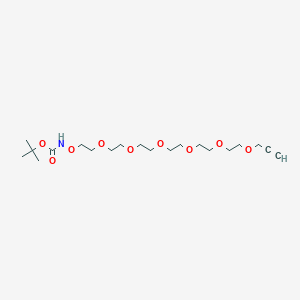

N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQUJZKBRAFWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1422955-31-4 | |

| Record name | 1422955-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TC-S 7009 impact DIPG growth in the context of the study?

A1: The study found that treating three different human DIPG cultures (SU-DIPG-IV, VUMC-DIPG-X, and SU-DIPG-XIII) with TC-S 7009 led to an increase in apparent growth. [] This suggests that inhibiting HIF2-alpha with TC-S 7009 might actually promote DIPG growth, contrary to the expected tumor-suppressing effect of inhibiting hypoxia-inducible factors. The researchers propose further investigation into the mechanisms behind this observation, including the possibility of enhanced HIF1-alpha activity or HIF2-alpha's direct influence on apoptotic pathways. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)

![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)